molecular formula C7H5ClFNO B8265795 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone

2-Chloro-1-(6-fluoro-2-pyridyl)ethanone

Cat. No.: B8265795
M. Wt: 173.57 g/mol
InChI Key: VLGJJJCIOWMUQD-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-fluoro-2-pyridyl)ethanone is an organic compound with the molecular formula C7H5ClFNO It is a derivative of ethanone, where the ethanone moiety is substituted with a chloro group at the first position and a 6-fluoro-2-pyridyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the production yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-fluoro-2-pyridyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.

    Reduction: The major product is 2-chloro-1-(6-fluoro-2-pyridyl)ethanol.

    Oxidation: The major product is 2-chloro-1-(6-fluoro-2-pyridyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(6-fluoro-2-pyridyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(5-fluoro-2-pyridyl)ethanone: Similar structure but with the fluoro group at the 5-position.

    2-Chloro-1-(6-fluorochroman-2-yl)ethanone: Contains a chroman ring instead of a pyridyl ring.

    2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: Similar structure with a dihydrochromen ring.

Uniqueness

2-Chloro-1-(6-fluoro-2-pyridyl)ethanone is unique due to the specific positioning of the fluoro group on the pyridyl ring, which can influence its reactivity and binding properties. This unique structure can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(6-fluoropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJJJCIOWMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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